

Cdk2-IN-19 pharmacokinetic and pharmacodynamic challenges

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Compound of Interest		
Compound Name:	Cdk2-IN-19	
Cat. No.:	B12392146	Get Quote

Cdk2-IN-19 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic and pharmacodynamic challenges of the Cyclindependent kinase 2 (CDK2) inhibitor, **Cdk2-IN-19** (also known as PF-07104091).

Frequently Asked Questions (FAQs)

Q1: What is Cdk2-IN-19 and what is its mechanism of action?

A1: Cdk2-IN-19, also referred to as PF-07104091, is a selective inhibitor of Cyclin-dependent kinase 2 (CDK2).[1][2] CDK2 is a key enzyme that, in complex with Cyclin E or Cyclin A, regulates the cell's transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[3] By selectively binding to and inhibiting the activity of CDK2, Cdk2-IN-19 can lead to cell cycle arrest, primarily by reducing the phosphorylation of the Retinoblastoma protein (Rb) and other key substrates.[1] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it a promising therapeutic target.[4]

Q2: What are the main challenges associated with the preclinical development of CDK2 inhibitors like **Cdk2-IN-19**?

A2: The primary challenges in the development of CDK2 inhibitors include achieving high selectivity and minimizing off-target effects.[5][6] Due to the high degree of similarity within the







ATP-binding sites of the CDK family, achieving selectivity against other CDKs, such as CDK1, can be difficult.[7] Lack of selectivity can lead to toxicity.[8] Furthermore, optimizing pharmacokinetic properties such as oral bioavailability and metabolic stability, while maintaining potent on-target activity, is a significant hurdle.[8][9]

Q3: How does the inhibition of CDK2 affect downstream signaling?

A3: Inhibition of CDK2 primarily prevents the hyperphosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry. This leads to a G1 cell cycle arrest.[10] A key pharmacodynamic biomarker for CDK2 inhibition is the reduced phosphorylation of Rb at specific sites, such as Serine 807/811.[11]

Troubleshooting Guides Pharmacokinetic (PK) Challenges

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Problem	Possible Causes	Troubleshooting Suggestions
Low Oral Bioavailability	Poor aqueous solubility. High first-pass metabolism in the liver. Efflux by transporters like P-glycoprotein.	Formulate the compound with solubility enhancers such as cyclodextrins or lipid-based delivery systems. Coadminister with a cytochrome P450 inhibitor (in preclinical models) to assess the impact of metabolism. Test for Pglycoprotein substrate activity and consider co-administration with a P-gp inhibitor if confirmed.
High Plasma Clearance and Short Half-Life	Rapid metabolism by liver microsomes.	Conduct in vitro metabolism studies using liver microsomes from different species to identify metabolic hotspots. Modify the chemical structure at metabolically labile sites to improve stability.
Variability in Exposure Between Animals	Differences in absorption, metabolism, or food effects.	Standardize feeding schedules for animal studies. Ensure consistent formulation and dosing procedures. Increase the number of animals per group to improve statistical power.

Pharmacodynamic (PD) Challenges



Problem	Possible Causes	Troubleshooting Suggestions	
Lack of Correlation Between In Vitro Potency and In Vivo Efficacy	Poor drug exposure at the tumor site. Rapid development of resistance. Redundancy in cell cycle regulation (e.g., compensation by other CDKs).	Measure drug concentrations in tumor tissue to confirm target site exposure. Investigate potential resistance mechanisms, such as upregulation of Cyclin E1.[6] Consider combination therapies, for example with CDK4/6 inhibitors, to overcome resistance.	
Inconsistent Inhibition of pRb in Tumor Samples	Suboptimal dosing schedule or insufficient drug concentration. Issues with sample collection and processing. Antibody variability in Western blotting.	Optimize the dosing regimen (e.g., dose and frequency) based on pharmacokinetic data. Ensure rapid and consistent processing of tumor biopsies to preserve phosphorylation states. Validate the anti-phospho-Rb antibody and include appropriate positive and negative controls in Western blot experiments.	
Observed Off-Target Effects or Toxicity	Inhibition of other kinases due to lack of selectivity.	Perform a broad kinase panel screening to identify potential off-target interactions. Correlate off-target activities with observed toxicities. Consider structural modifications to improve the selectivity of the inhibitor.	

Quantitative Data Summary



Table 1: In Vitro Pharmacodynamic Profile of Selected CDK2 Inhibitors

Compound	CDK2/Cyclin E1 IC50 (nM)	CDK1/Cyclin B1 IC50 (nM)	CDK4/Cyclin D1 IC50 (nM)	CDK9/Cyclin T1 IC50 (nM)	Cellular pRb Inhibition (SKOV3)
					IC ₅₀ (nM)
PF-07104091	0.6	2.5	11	-	13
INX-315	0.5	148	>10,000	1,020	2.3 (NanoBRET)

Data synthesized from multiple sources.[12][13]

Table 2: Preclinical Pharmacokinetic Parameters of

Selected CDK2 Inhibitors in Mouse

Compoun d	Dose (mg/kg)	Route	T _{max} (h)	C _{max} (nM)	AUC (h·nM)	F (%)
Compound 32 (similar to PF- 07104091)	50	p.o.	2	2600	12000	24
PF-4091 (PF- 07104091)	5	i.g.	-	-	-	-
III-13 (analogue of PF- 07104091)	5	i.g.	2	34.6	130	5.3

Data synthesized from multiple sources.[9][13]

Experimental Protocols



CDK2 Kinase Activity Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits.[14]

Materials:

- Recombinant CDK2/Cyclin A2 or E1 enzyme
- CDK substrate peptide (e.g., Histone H1 or a specific peptide substrate)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- Luminescent kinase assay reagent (e.g., Kinase-Glo®)
- Cdk2-IN-19 or other test compounds
- White, opaque 96- or 384-well plates

Procedure:

- Prepare serial dilutions of Cdk2-IN-19 in kinase assay buffer.
- In a well of a microplate, add the test compound, recombinant CDK2 enzyme, and substrate peptide.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for CDK2 if determining IC₅₀ values.
- Incubate the reaction at 30°C for a predetermined optimal time (e.g., 20-60 minutes).[15]
- Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.



Western Blot for Phospho-Retinoblastoma (pRb Ser807/811)

This protocol provides a general guideline for detecting changes in a key CDK2 substrate.[16] [17]

Materials:

- Cell lines of interest treated with Cdk2-IN-19
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay reagent (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibody: anti-phospho-Rb (Ser807/811)
- Primary antibody: anti-total Rb or a loading control (e.g., β-actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

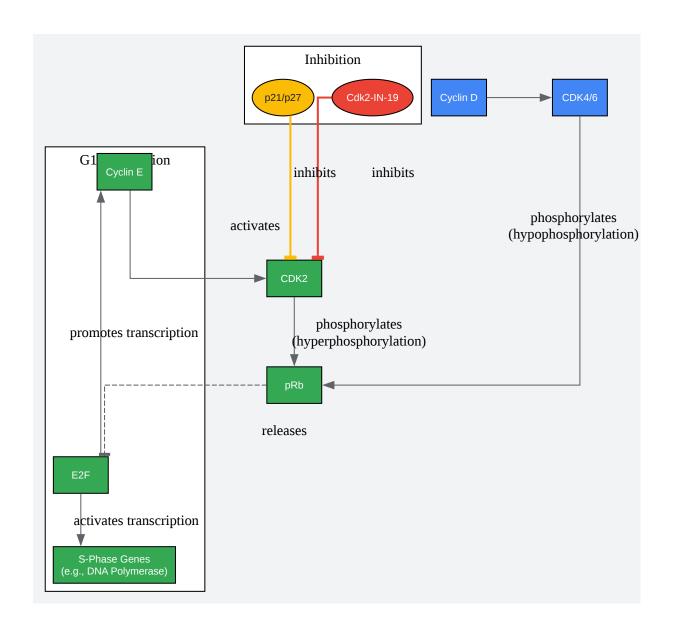
- Lyse treated and untreated cells in ice-cold lysis buffer.
- Determine the protein concentration of each lysate.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary anti-phospho-Rb antibody overnight at 4°C.[16]
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the bands using an imaging system.
- Strip the membrane (if necessary) and re-probe with an antibody for total Rb or a loading control to normalize the data.

Visualizations





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Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.





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Caption: General workflow for preclinical pharmacokinetic and pharmacodynamic evaluation.

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